molecular formula C8H3BrClNO B1497547 5-Bromo-2-chloro-3H-indol-3-one CAS No. 6199-96-8

5-Bromo-2-chloro-3H-indol-3-one

Cat. No.: B1497547
CAS No.: 6199-96-8
M. Wt: 244.47 g/mol
InChI Key: YCAMVZHSSWWHMB-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-3H-indol-3-one is a heterocyclic compound belonging to the indole family. Indoles are significant in natural products and drugs due to their biological activities and structural diversity. This compound, characterized by the presence of bromine and chlorine atoms on the indole ring, is of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-3H-indol-3-one typically involves the bromination and chlorination of indole derivatives. One common method includes the reaction of indole with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions on the indole ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and chlorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-3H-indol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo-indoles, while substitution reactions can produce a variety of functionalized indole derivatives .

Scientific Research Applications

5-Bromo-2-chloro-3H-indol-3-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-3H-indol-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulate receptor activities, and influence cellular signaling pathways. The exact mechanism depends on the biological context and the specific targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromoindole-3-carboxaldehyde
  • 6-Bromoindole-3-carboxaldehyde
  • 5-Bromo-4-chloro-3-indolyl phosphate

Uniqueness

5-Bromo-2-chloro-3H-indol-3-one is unique due to the specific positioning of bromine and chlorine atoms on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

5-bromo-2-chloroindol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClNO/c9-4-1-2-6-5(3-4)7(12)8(10)11-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAMVZHSSWWHMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653159
Record name 5-Bromo-2-chloro-3H-indol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6199-96-8
Record name 5-Bromo-2-chloro-3H-indol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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